Cas no 188666-34-4 (N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine)
188666-34-4 structure
Product Name:N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine
CAS-Nr.:188666-34-4
MF:C17H23NO7
MW:353.367025613785
CID:115327
PubChem ID:72208335
Update Time:2025-04-18
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- a-D-Galactopyranoside, methyl2-(acetylamino)-2-deoxy-4,6-O-[(4-methoxyphenyl)methylene]-
- N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-a-D-galactosamine
- N-ACETYL-4,6-(P-METHOXYBENZYLACETAL)-2-DEOXY-1-O-METHYL-A-D-GALACTOSAMINE
- N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine
- Methyl 2-(Acetylamino)-2-deoxy-4,6-O-[(4-methoxyphenyl)methylene]-a-D-galactopyranoside
- Methyl 2-(Acetylamino)-2-deoxy-4,6-O-[(4-methoxyphenyl)methylene]-α-D-galactopyranoside
- N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-a-D-galactosamine
- N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-alpha-D-galactosamine
- N-((4AR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
- W-203803
- 188666-34-4
- SCHEMBL26123890
-
- Inchi: 1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19)/t12-,13-,14-,15+,16?,17+/m1/s1
- InChI-Schlüssel: BQXAGUXLANKRHQ-DRNSISSVSA-N
- Lächelt: O1[C@@H]([C@@H]([C@H]([C@@H]2[C@H]1COC(C1C=CC(=CC=1)OC)O2)O)NC(C)=O)OC
Berechnete Eigenschaften
- Genaue Masse: 353.14745207g/mol
- Monoisotopenmasse: 353.14745207g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 4
- Komplexität: 454
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topologische Polaroberfläche: 95.5Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 220-222°C
- Brechungsindex: 1.565
- PSA: 95.48000
- LogP: 0.73700
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | A168450-25mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine |
188666-34-4 | 25mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A168450-50mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine |
188666-34-4 | 50mg |
$ 196.00 | 2023-04-19 | ||
| TRC | A168450-100mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine |
188666-34-4 | 100mg |
$ 356.00 | 2023-04-19 | ||
| TRC | A168450-250mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine |
188666-34-4 | 250mg |
$ 861.00 | 2023-04-19 | ||
| TRC | A168450-500mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine |
188666-34-4 | 500mg |
$ 1522.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212084-50mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine, |
188666-34-4 | 50mg |
¥2858.00 | 2023-09-05 | ||
| Biosynth | MA16579-25 mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-a-D-galactosamine |
188666-34-4 | 25mg |
$127.00 | 2023-01-04 | ||
| Biosynth | MA16579-50 mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-a-D-galactosamine |
188666-34-4 | 50mg |
$232.00 | 2023-01-04 | ||
| Biosynth | MA16579-100 mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-a-D-galactosamine |
188666-34-4 | 100MG |
$421.00 | 2023-01-04 | ||
| Biosynth | MA16579-250 mg |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-a-D-galactosamine |
188666-34-4 | 250MG |
$767.50 | 2023-01-04 |
N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine Verwandte Literatur
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
188666-34-4 (N-Acetyl-4,6-(p-methoxybenzylidene)-2-deoxy-1-O-methyl-α-D-galactosamine) Verwandte Produkte
- 13343-63-0(Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside)
- 13343-61-8(Benzyl 2-Acetamido-4,6-O-Benzylidene-2-Deoxy-b-D-Glucopyranoside)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Empfohlene Lieferanten
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hebei Liye chemical Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz